molecular formula C15H20O2 B1205702 beta-Cyclocostunolide CAS No. 2221-82-1

beta-Cyclocostunolide

Cat. No.: B1205702
CAS No.: 2221-82-1
M. Wt: 232.32 g/mol
InChI Key: XUYAKPXYKQEFPD-SFDCQRBFSA-N
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Description

beta-Cyclocostunolide is a sesquiterpene lactone compound belonging to the class of terpenoids, naturally found in plant species such as Inula japonica and Centaurea acaulis . It has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound is of significant interest in biomedical research due to its promising biological activities. Studies have identified this compound as a constituent with strong anti-inflammatory properties. Research published in Fitoterapia demonstrated that it showed potent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells, indicating its potential for investigating inflammatory pathways . Furthermore, in silico evaluations have suggested that this compound exhibits binding potential against key protein targets of SARS-CoV-2, including the main protease (Mpro) and RNA replicase, highlighting its relevance in antiviral research . The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2221-82-1

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15+/m0/s1

InChI Key

XUYAKPXYKQEFPD-SFDCQRBFSA-N

SMILES

CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3

Canonical SMILES

CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Costunolide

The most widely reported synthetic route to β-cyclocostunolide involves the acid-catalyzed cyclization of costunolide, a germacranolide-type sesquiterpene lactone. This method leverages the inherent reactivity of costunolide’s macrocyclic structure to form the eudesmanolide skeleton under controlled conditions.

Reaction Conditions and Optimization

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) is the preferred catalyst, typically used at 0.5–1.0 equivalents relative to costunolide.

  • Solvent : Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature.

  • Reaction Time : 4–6 hours, with progress monitored via thin-layer chromatography (TLC).

Yield and Byproducts

  • β-Cyclocostunolide Yield : 52–55% under optimized conditions.

  • Byproducts : α-Cyclocostunolide (25–34%) and γ-cyclocostunolide (5–6%) form due to competing cyclization pathways. Separation is achieved via silica gel column chromatography using n-hexane/ethyl acetate gradients (95:5 to 85:15).

Mechanistic Insights

The cyclization proceeds through protonation of costunolide’s C1-C10 double bond, followed by transannular electrophilic attack at C6 to form the eudesmanolide framework. Stereoelectronic factors favor the β-configuration at C6 due to minimized steric hindrance during transition state formation.

Photochemical Cyclization of Costunolide Derivatives

Alternative approaches involve photochemical activation of costunolide derivatives to induce cyclization. While less common, this method offers insights into non-acidic pathways.

Key Steps

  • Derivatization : Costunolide is converted to a methyl ketone derivative via photochemical reaction with acetaldehyde.

  • Cyclization : UV irradiation (λ = 254 nm) in acetaldehyde promotes [2+2] cycloaddition, yielding β-cyclocostunolide precursors.

  • Deprotection : Acidic hydrolysis removes protecting groups, yielding β-cyclocostunolide in 30–40% overall yield.

Limitations

  • Lower yields compared to acid-catalyzed methods.

  • Requires multi-step synthesis and specialized equipment.

Biosynthetic Pathways in Plants

β-Cyclocostunolide is natively produced in plants such as Saussurea lappa and Cichorium intybus (chicory) through enzymatic transformations.

Enzymatic Conversion of Germacrene Acid

The biosynthetic pathway begins with the oxidation of farnesyl diphosphate (FPP) to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene acid) via germacrene A synthase and cytochrome P450 enzymes.

Critical Enzymes

  • (+)-Costunolide Synthase : A cytochrome P450 enzyme (CYP71BL1) that hydroxylates germacrene acid at C6, enabling lactonization to form costunolide.

  • β-Cyclocostunolide Synthase : A proposed terpene cyclase that mediates the transannular cyclization of costunolide, though its exact mechanism remains under investigation.

Isotopic Labeling Studies

Incubation of germacrene acid with ¹⁸O₂ confirmed that the lactone oxygen originates from molecular oxygen, consistent with cytochrome P450-mediated hydroxylation.

Comparative Analysis of Preparation Methods

Method Yield Advantages Disadvantages
Acid-catalyzed cyclization52–55%High efficiency; single-step reactionByproduct formation requires purification
Photochemical cyclization30–40%Avoids strong acidsMulti-step; specialized equipment needed
BiosynthesisN/AEnvironmentally sustainableLow scalability; complex optimization

Industrial and Laboratory-Scale Considerations

Scalability of Acid-Catalyzed Methods

  • Catalyst Recycling : p-TsOH can be recovered via aqueous extraction, reducing costs.

  • Solvent Choice : Dichloromethane’s low boiling point (40°C) facilitates easy removal under reduced pressure.

Challenges in Biosynthetic Production

  • Enzyme Stability : Cytochrome P450 enzymes require NADPH cofactors and are sensitive to reaction conditions.

  • Metabolic Engineering : Heterologous expression in E. coli or yeast remains experimental, with titers below 100 mg/L .

Chemical Reactions Analysis

Types of Reactions: Beta-Cyclocostunolide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Dihydro-beta-Cyclocostunolide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties
Beta-Cyclocostunolide has been studied for its anticancer effects, particularly in disrupting cellular processes associated with tumor growth. Research indicates that sesquiterpene lactones, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation without affecting normal cells. A study demonstrated that this compound significantly reduced the viability of cancer cell lines while sparing non-cancerous cells, indicating its selective cytotoxicity .

1.2 Effects on Primary Cilia Formation
Recent studies have shown that this compound affects primary cilia biogenesis in human retinal pigment epithelial cells. The compound was found to disrupt cilia formation during the early stages of ciliogenesis. This disruption could have implications for diseases related to ciliopathies and cancer, suggesting that this compound might be a candidate for therapeutic intervention in these conditions .

Mechanistic Insights

2.1 Molecular Pathways
The mechanism by which this compound exerts its effects involves modulation of specific signaling pathways related to cell growth and differentiation. Notably, it appears to interfere with the balance between cilia assembly and disassembly, which is crucial for maintaining cellular homeostasis . Further research is needed to elucidate the precise molecular targets of this compound.

Pharmaceutical Applications

3.1 Drug Development
Given its biological activities, this compound is being explored as a lead compound for drug development. Its potential as a therapeutic agent for treating cancers and ciliopathies positions it as a valuable candidate in pharmaceutical research. The ability to selectively target cancer cells while minimizing effects on normal cells enhances its appeal in drug formulation .

3.2 Natural Product Chemistry
this compound is also significant in natural product chemistry due to its structural properties and potential for biotransformation into more potent derivatives through enzymatic processes . This aspect opens avenues for developing novel therapeutic agents through modifications of the compound.

Case Studies and Research Findings

StudyFocus AreaKey Findings
Study 1Anticancer activityThis compound showed selective cytotoxicity against cancer cell lines without harming normal cells .
Study 2Cilia formationDisrupted primary cilia formation in human retinal pigment epithelial cells, suggesting implications for ciliopathies .
Study 3Drug developmentIdentified as a promising candidate for drug formulation targeting specific cancer types .

Mechanism of Action

The mechanism of action of beta-Cyclocostunolide involves its interaction with various molecular targets and pathways:

    Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

    Anticancer: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Antimicrobial: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Beta-Cyclocostunolide belongs to a broader class of sesquiterpene lactones, many of which share structural motifs but exhibit distinct biological activities. Below is a detailed comparison with key analogs:

Costunolide

  • Structure: Contains an alpha-methylene-gamma-lactone group, lacking the cyclized backbone of this compound .
  • Bioactivity : Demonstrates potent cytotoxic activity, with studies showing apoptosis induction in cancer cells through mitochondrial permeability transition and cytochrome C release .
  • Allergenic Potential: Less frequently associated with dermatitis compared to this compound, though costus resinoid (a related extract) is a known sensitizer .

Dehydrocostus Lactone

  • Structure : Features a conjugated double bond in the lactone ring, enhancing electrophilic reactivity .
  • Bioactivity: Inhibits inducible nitric oxide synthase (iNOS) and TNF-alpha in LPS-activated macrophages, suggesting anti-inflammatory applications .
  • Therapeutic Profile: Lower cytotoxicity compared to this compound but broader anti-inflammatory utility .

Dihydro-beta-Cyclocostunolide

  • Structure: A hydrogenated derivative of this compound, lacking the double bond in the lactone ring .
  • Occurrence: Co-occurs with this compound in Schusterella chevalierii .

Table 1: Key Comparative Features

Compound Structural Feature Source Cytotoxic Activity Allergenic Risk
This compound Cyclized gamma-lactone Saussurea lappa High High
Costunolide Alpha-methylene-gamma-lactone Saussurea lappa Very High Moderate
Dehydrocostus Lactone Conjugated lactone ring Aucklandia costus Moderate Low
Dihydro-beta-Cyclocostunolide Saturated lactone ring Schusterella chevalierii Moderate Low

Mechanistic and Clinical Implications

  • Structure-Activity Relationship: The alpha-methylene-gamma-lactone group in costunolide and its derivatives is critical for electrophilic interactions with cellular thiols, driving apoptosis . Cyclization in this compound enhances stability but may increase allergenic cross-reactivity with other sesquiterpene lactones .
  • Therapeutic Trade-offs: While this compound shows potent cytotoxicity, its allergenic risks limit clinical use. Derivatives like dihydro-beta-Cyclocostunolide offer safer profiles but require further study .

Q & A

Q. Guidelines for Use

  • Basic Questions : Focus on foundational techniques (e.g., identification, basic assays).
  • Advanced Questions : Emphasize mechanistic studies, data integration, and resolving methodological conflicts.
  • Citations : Follow discipline-specific standards (e.g., Beilstein Journal guidelines for experimental details ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclocostunolide
Reactant of Route 2
beta-Cyclocostunolide

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